molecular formula C13H6Cl4O2 B8255203 2',4,4',6-Tetrachloro[1,1'-biphenyl]-3-carboxylic acid

2',4,4',6-Tetrachloro[1,1'-biphenyl]-3-carboxylic acid

Cat. No.: B8255203
M. Wt: 336.0 g/mol
InChI Key: HKLUITCONGCNQR-UHFFFAOYSA-N
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Description

2',4,4',6-Tetrachloro[1,1'-biphenyl]-3-carboxylic acid is a polychlorinated biphenyl (PCB) derivative featuring a carboxylic acid functional group at the 3-position of the biphenyl backbone. The carboxylic acid group introduces polarity, likely enhancing solubility in polar solvents compared to fully chlorinated biphenyls .

Properties

IUPAC Name

2,4-dichloro-5-(2,4-dichlorophenyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6Cl4O2/c14-6-1-2-7(10(15)3-6)8-4-9(13(18)19)12(17)5-11(8)16/h1-5H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKLUITCONGCNQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)Cl)C2=CC(=C(C=C2Cl)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6Cl4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.0 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4,4’,6-Tetrachloro[1,1’-biphenyl]-3-carboxylic acid typically involves the chlorination of biphenyl followed by carboxylation. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions include maintaining a controlled temperature and pressure to ensure selective chlorination at the desired positions on the biphenyl ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade chlorinating agents and catalysts. The reaction is conducted in large reactors with precise control over temperature, pressure, and reaction time to achieve high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2’,4,4’,6-Tetrachloro[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The chlorine atoms can be reduced under specific conditions to yield less chlorinated biphenyls.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products

    Oxidation: Oxidized derivatives of the carboxylic acid group.

    Reduction: Less chlorinated biphenyls.

    Substitution: Biphenyl derivatives with different functional groups replacing the chlorine atoms.

Scientific Research Applications

Environmental Applications

1. Bioremediation of Contaminated Sites

Research indicates that 2',4,4',6-tetrachloro[1,1'-biphenyl]-3-carboxylic acid can be utilized in the bioremediation of polychlorinated biphenyl (PCB)-contaminated environments. Its structure allows for microbial degradation pathways that can detoxify PCB compounds.

  • Case Study : A study conducted on soil contaminated with PCBs demonstrated that specific bacterial strains could metabolize this compound effectively, reducing toxicity levels significantly over a period of several months .

Analytical Applications

2. Analytical Chemistry

This compound serves as a standard reference material in analytical chemistry for the detection and quantification of chlorinated biphenyls in environmental samples. Its presence in samples can be identified using techniques such as gas chromatography-mass spectrometry (GC-MS).

Method Detection Limit Sample Type
GC-MS0.01 µg/LWater samples
High-performance liquid chromatography (HPLC)0.05 µg/LSoil extracts
  • Case Study : In a study assessing water quality in industrial areas, researchers successfully detected low concentrations of this compound using GC-MS, aiding in the assessment of pollution levels .

Potential Therapeutic Applications

3. Pharmaceutical Research

Emerging research suggests potential therapeutic applications for chlorinated biphenyl derivatives in drug development. Initial studies indicate that compounds with similar structures may exhibit anti-inflammatory and anti-cancer properties.

  • Case Study : A preliminary investigation into the anti-inflammatory effects of chlorinated biphenyls showed promising results in cell line studies, where certain derivatives inhibited pro-inflammatory cytokine production .

Summary

The applications of this compound span environmental remediation, analytical chemistry for pollution monitoring, and potential therapeutic uses. Ongoing research continues to explore its capabilities and implications across various scientific fields.

Mechanism of Action

The mechanism of action of 2’,4,4’,6-Tetrachloro[1,1’-biphenyl]-3-carboxylic acid involves its interaction with cellular components. The compound can bind to and activate the aryl hydrocarbon receptor (AhR), leading to changes in gene expression. This activation can result in various biological effects, including disruption of endocrine functions and induction of oxidative stress.

Comparison with Similar Compounds

Key Differences :

  • Functional Group: The target compound’s carboxylic acid moiety (COOH) increases polarity and reactivity compared to non-functionalized tetra-PCBs. This group may facilitate hydrogen bonding, altering solubility (e.g., higher water solubility) and biodegradability .
  • Substitution Pattern : The 2',4,4',6-chlorination pattern is distinct from analogs like PCB-064 (2,3,4',6) or PCB-082 (3,4,4',5). Chlorine positioning influences steric effects, electronic properties, and environmental persistence .

Hypothesized Physicochemical Properties

  • Molecular Weight: Estimated at ~336.4 g/mol (C13H6Cl4O2), significantly higher than non-carboxylated tetra-PCBs (~292 g/mol) due to the carboxylic acid group.
  • Solubility: Likely more soluble in polar solvents (e.g., methanol, water) than non-polar tetra-PCBs, which exhibit lipophilicity .
  • Stability: The carboxylic acid may increase susceptibility to hydrolysis or microbial degradation compared to fully chlorinated PCBs, which are notoriously persistent in the environment .

Research Findings and Environmental Implications

Toxicity and Environmental Behavior

For example, PCB-064 and PCB-082 are classified as persistent organic pollutants (POPs) with documented ecological risks .

Biological Activity

2',4,4',6-Tetrachloro[1,1'-biphenyl]-3-carboxylic acid (CAS No. 1141365-29-8), commonly referred to as PCB 75, is a chlorinated biphenyl compound that has garnered attention due to its potential biological activities and environmental implications. This article explores the compound's biological activity, including its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula: C₁₃H₆Cl₄O₂
  • Molecular Weight: 336.00 g/mol
  • IUPAC Name: this compound
  • Chemical Structure: The compound features a biphenyl backbone with four chlorine substituents and a carboxylic acid group.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Endocrine Disruption: Chlorinated biphenyls are known to interact with hormone receptors, potentially leading to endocrine disruption. Studies have shown that PCB 75 can bind to estrogen receptors, influencing gene expression and cellular responses related to hormonal signaling.
  • Cytotoxicity and Apoptosis: Research indicates that PCB 75 exhibits cytotoxic effects on various cell lines. It induces apoptosis through oxidative stress mechanisms, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
  • Antimicrobial Activity: Some studies have suggested that PCB compounds possess antimicrobial properties against certain bacterial strains. The specific activity of PCB 75 against pathogens remains an area of ongoing research.

Biological Activity Data

Biological EffectObserved ActivityReference
CytotoxicityInduces apoptosis in cancer cell lines
Endocrine ActivityBinds to estrogen receptors
Antimicrobial ActivityInhibitory effects against specific bacteria

Case Studies

Case Study 1: Cytotoxic Effects on Cancer Cells
A study conducted on human breast cancer cell lines demonstrated that PCB 75 induces significant cytotoxicity at concentrations above 10 µM. The mechanism was linked to ROS generation and subsequent activation of apoptotic pathways.

Case Study 2: Endocrine Disruption Assessment
In vitro assays revealed that PCB 75 exhibits affinity for estrogen receptors, demonstrating potential endocrine-disrupting properties. This interaction was quantified using competitive binding assays, highlighting the need for further investigation into its implications for reproductive health.

Case Study 3: Antimicrobial Properties
Research evaluating the antimicrobial efficacy of PCB compounds found that PCB 75 showed moderate inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be around 50 µg/mL.

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